![molecular formula C15H19NO4 B104680 [1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate CAS No. 16221-67-3](/img/structure/B104680.png)
[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is a synthetic organic compound. Its structure suggests it may have interesting properties due to the presence of phenethyloxy, propynyloxy, and carbamate functional groups. These groups can impart unique chemical and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate likely involves multiple steps:
Formation of 1-Phenethyloxy-3-(2-propynyloxy)-2-propanol: This could be achieved through the reaction of phenethyl alcohol with propargyl bromide in the presence of a base to form the ether linkage.
Carbamate Formation: The hydroxyl group of the intermediate can be reacted with an isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate can undergo various chemical reactions:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The phenethyloxy and propynyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted ethers or carbamates.
Scientific Research Applications
[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique functional groups.
Industry: Use in the production of polymers, coatings, or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate biochemical pathways related to its functional groups, such as carbamate inhibition of cholinesterase.
Comparison with Similar Compounds
Similar Compounds
1-Phenethyloxy-2-propanol carbamate: Lacks the propynyloxy group.
3-(2-Propynyloxy)-2-propanol carbamate: Lacks the phenethyloxy group.
Uniqueness
[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is unique due to the combination of phenethyloxy, propynyloxy, and carbamate groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
16221-67-3 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C15H19NO4/c1-2-9-18-11-14(20-15(16)17)12-19-10-8-13-6-4-3-5-7-13/h1,3-7,14H,8-12H2,(H2,16,17) |
InChI Key |
GIFPZZQQRZLDRV-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COCCC1=CC=CC=C1)OC(=O)N |
Canonical SMILES |
C#CCOCC(COCCC1=CC=CC=C1)OC(=O)N |
Synonyms |
1-(2-Phenylethoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


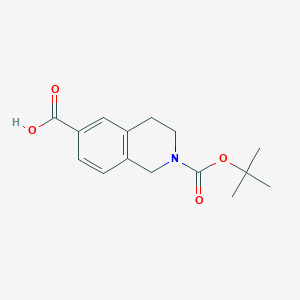
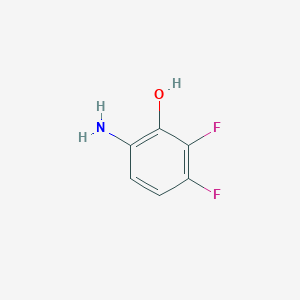
![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
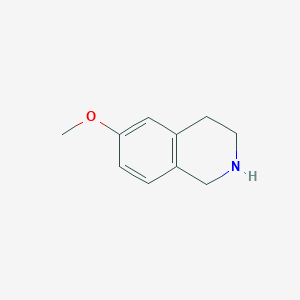
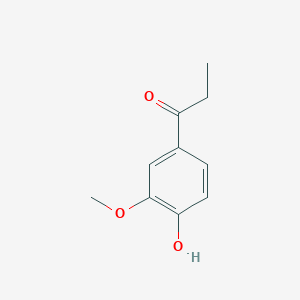
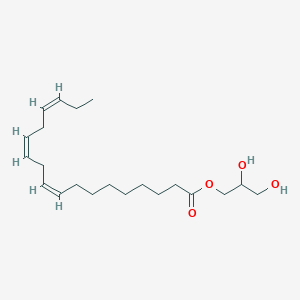
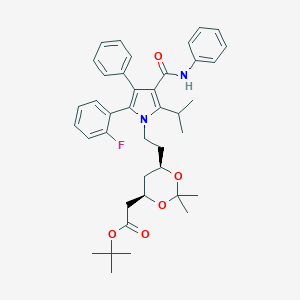
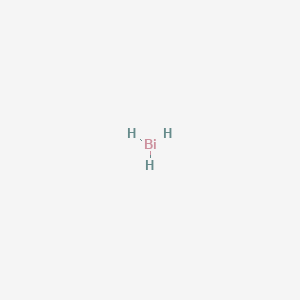
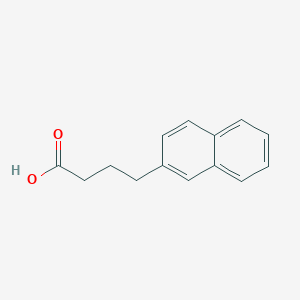
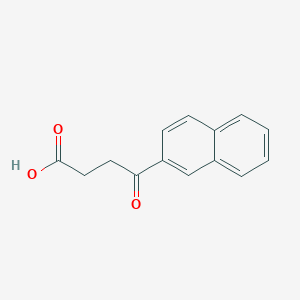
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)


![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)
